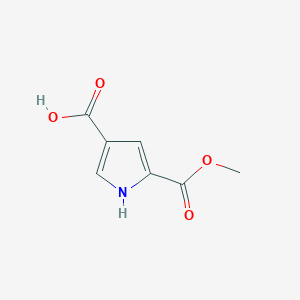

5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Description

Foundational Significance of the Pyrrole (B145914) Core in Organic Synthesis

The pyrrole ring is a five-membered, nitrogen-containing aromatic heterocycle that constitutes a cornerstone of organic and medicinal chemistry. chemicalbook.comnih.gov Its structure is integral to a vast number of vital natural compounds, most notably the porphyrin core of heme, which is essential for oxygen transport in blood, and chlorophyll, the pigment that facilitates photosynthesis in plants. chemicalbook.com Beyond these fundamental biological roles, the pyrrole skeleton is a privileged scaffold found in numerous natural products, pharmaceuticals, and advanced materials. chemicalbook.com

The aromaticity of the pyrrole ring, combined with the electron-donating nature of the nitrogen atom, makes it an electron-rich system highly reactive toward electrophiles. This inherent reactivity allows for diverse functionalization, enabling chemists to construct complex molecular architectures. Pyrrole and its derivatives are extensively used as intermediates in the synthesis of a wide array of organic compounds, including agrochemicals, dyes, and polymers. chemicalbook.comnih.gov Its structural versatility has led to the development of numerous synthetic methodologies, from classic name reactions like the Paal-Knorr and Knorr pyrrole syntheses to modern, metal-catalyzed approaches, ensuring its continued relevance in synthetic chemistry. nih.gov

Academic Relevance of Functionalized Pyrrole Carboxylic Acids and Esters

The introduction of carboxylic acid and ester functional groups onto the pyrrole core significantly enhances its utility in chemical research. These functional groups serve multiple purposes: they act as versatile synthetic handles for further molecular elaboration, modulate the physicochemical properties of the parent molecule, and can serve as key pharmacophores for biological interactions.

Pyrrole carboxylic acids and their esters are crucial building blocks in medicinal chemistry. For instance, pyrrole-based structures are central to highly successful drugs like Atorvastatin (Lipitor), a leading cholesterol-lowering medication, and Sunitinib (Sutent), a targeted anticancer agent. Research has shown that pyrrole dicarboxylic acid derivatives can act as potent enzyme inhibitors and receptor antagonists. Specifically, certain pyrrole-2,4-dicarboxylic acid esters have been investigated as selective non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), highlighting their potential in neuroscience. Furthermore, the pyrrole-2-carboxamide scaffold is being actively explored for the development of new inhibitors against drug-resistant tuberculosis.

In materials science, pyrrole dicarboxylic acids are being explored as monomers for the creation of novel polymers, analogous to bio-based plastics derived from furan-2,5-dicarboxylic acid (FDCA). The nitrogen atom in the pyrrole ring offers a site for further derivatization, allowing for fine-tuning of the resulting polymer's properties.

Characterization of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

The compound at the center of this article is this compound. Based on standard chemical nomenclature and database records, this compound is more systematically named 1H-Pyrrole-2,4-dicarboxylic acid, 2-methyl ester or 2-Methyl 1H-pyrrole-2,4-dicarboxylate . It is identified by the Chemical Abstracts Service (CAS) Registry Number 67858-48-4 .

This molecule is a dissymmetrically substituted pyrrole, featuring a carboxylic acid group at the 4-position and a methyl ester group at the 2-position. This bifunctional nature makes it a potentially valuable building block, offering two distinct reactive sites for chemical modification.

Physicochemical Properties

While this compound is available commercially as a research chemical, detailed experimental data such as melting point and spectroscopic characterization (NMR, IR) are not widely reported in peer-reviewed literature. However, its basic molecular properties can be definitively stated.

| Property | Value | Source |

| CAS Number | 67858-48-4 | |

| Molecular Formula | C₇H₇NO₄ | |

| Molecular Weight | 169.13 g/mol | |

| Systematic Name | 1H-Pyrrole-2,4-dicarboxylic acid, 2-methyl ester |

This table is interactive. Click on headers to sort.

Synthesis and Research Applications

A specific, published synthetic procedure dedicated to 1H-Pyrrole-2,4-dicarboxylic acid, 2-methyl ester is not readily found in the surveyed chemical literature. However, its synthesis can be envisioned through established methods for pyrrole functionalization. Plausible routes would include:

Selective Hydrolysis: Starting from a precursor like dimethyl 1H-pyrrole-2,4-dicarboxylate, one could perform a selective saponification (hydrolysis) of the ester at the 4-position under carefully controlled conditions, leaving the ester at the 2-position intact.

Selective Esterification: Conversely, one could start with 1H-pyrrole-2,4-dicarboxylic acid and perform a selective esterification of the carboxylic acid at the 2-position, which is often more reactive than the 3- or 4-position in pyrroles.

The academic and industrial applications of this specific mono-ester are not extensively documented. However, based on the known utility of related pyrrole dicarboxylic acids and their esters, it can be classified as a versatile chemical intermediate. Its structure allows it to serve as a scaffold in drug discovery programs or as a monomer in the synthesis of functional polymers. The free carboxylic acid provides a handle for amide bond formation, while the methyl ester can be hydrolyzed or used in other coupling reactions, offering synthetic chemists a range of options for constructing more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxycarbonyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)5-2-4(3-8-5)6(9)10/h2-3,8H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLXLCVLMVUYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288608 | |

| Record name | 2-Methyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67858-48-4 | |

| Record name | 2-Methyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67858-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Reactions of 5 Methoxycarbonyl 1h Pyrrole 3 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a primary site for modifications such as esterification, amidation, and decarboxylation.

The carboxylic acid can be converted into various esters through processes like the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in large excess, which also serves as the solvent. masterorganicchemistry.com The mechanism proceeds by protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of water yields the ester. youtube.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant | Alcohol (R-OH) | Catalyst | Product |

|---|---|---|---|

| 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid | Ethanol (B145695) | H₂SO₄ | 3-ethyl 5-methyl 1H-pyrrole-3,5-dicarboxylate |

| This compound | Propanol | TsOH | 5-methyl 3-propyl 1H-pyrrole-3,5-dicarboxylate |

The conversion of the carboxylic acid group to an amide is a crucial reaction for synthesizing a variety of conjugates, including those with pharmaceutical importance. google.combeilstein-journals.org Direct reaction of a carboxylic acid with an amine is generally inefficient and requires a coupling agent to activate the carboxyl group and facilitate the formation of the amide bond by removing water produced during the reaction. google.com Carbodiimide coupling agents are frequently used for this purpose in the synthesis of pyrrole (B145914) carboxamides. google.com This methodology allows for the linkage of the pyrrole core to various amine-containing molecules, leading to the creation of diverse and complex structures. beilstein-journals.orgasiaresearchnews.com

Table 2: Amidation Reactions for Conjugate Synthesis

| Reactant | Amine | Coupling Agent | Product Example |

|---|---|---|---|

| This compound | N,N-diethylethane-1,2-diamine | T3P® | Methyl 3-((2-(diethylamino)ethyl)carbamoyl)-1H-pyrrole-5-carboxylate |

| This compound | Aniline | EDCI | Methyl 3-(phenylcarbamoyl)-1H-pyrrole-5-carboxylate |

The carboxylic acid group on the pyrrole ring can be removed through decarboxylation. For pyrrole carboxylic acids, this process can be facilitated by acid catalysis in strongly acidic solutions. nih.gov The mechanism may involve the addition of water to the carboxyl group of the protonated reactant. nih.govnih.gov This leads to the formation of the pyrrole and a protonated carbonic acid intermediate, which then dissociates to carbon dioxide. nih.gov Heating the compound in a suitable solvent, potentially with an organic acid catalyst, can drive the reaction. google.com This transformation results in a pyrrole derivative that is substituted only at the C-5 position with the methoxycarbonyl group.

Table 3: Decarboxylation of the Carboxylic Acid Moiety

| Reactant | Conditions | Product |

|---|

Reactions of the Methoxycarbonyl Ester Group

The methyl ester at the C-5 position can undergo reactions such as hydrolysis and transesterification, offering pathways to further functionalize the molecule.

The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, a reaction also known as saponification, particularly under basic conditions. scite.ai This process is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the carboxylate salt, which is then protonated in a separate step with acid to give the dicarboxylic acid. Acid-catalyzed hydrolysis is also possible. nih.gov For instance, hydrogen bromide (HBr) generated in situ during certain synthetic sequences has been utilized to hydrolyze tert-butyl esters to their corresponding carboxylic acids in a continuous flow process. nih.govresearchgate.netsyrris.com

Table 4: Hydrolysis of the Methoxycarbonyl Group

| Reactant | Conditions | Product |

|---|---|---|

| This compound | 1. NaOH(aq), Heat 2. H₃O⁺ | 1H-Pyrrole-2,4-dicarboxylic acid |

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide is used as the nucleophile. For example, treating the methyl ester with sodium ethoxide in ethanol would replace the methyl group with an ethyl group. masterorganicchemistry.com The acid-catalyzed mechanism is essentially the reverse of the Fischer esterification and follows a similar pathway involving protonation, nucleophilic attack by the new alcohol, and elimination of the original alcohol. masterorganicchemistry.com This reaction is an equilibrium process, and using a large excess of the desired alcohol can shift the equilibrium toward the product. scielo.org

Table 5: Transesterification of the Methoxycarbonyl Group

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (acid) | 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid |

Reactivity Modulations at the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring, while part of an aromatic system, retains a lone pair of electrons and can act as a nucleophile or be deprotonated to form an anion. This reactivity is central to modifying the heterocycle's properties and for its use in further synthetic transformations.

N-alkylation is a common strategy to introduce organic substituents onto the pyrrole nitrogen, which can enhance solubility, modify electronic properties, or serve as a protecting group. For this compound, the acidic N-H proton is readily removed by a suitable base, generating a nucleophilic pyrrolide anion that can react with various alkylating agents.

Commonly, the reaction is performed by treating the pyrrole with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkyl halide. rsc.org The choice of base and solvent is crucial for achieving high yields. For instance, the potassium salt of pyrroles has been shown to undergo efficient N-alkylation in DMSO. rsc.org Another effective method is the Mitsunobu reaction, which allows for the N-alkylation of pyrrole derivatives with a wide range of alcohols under mild conditions, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD).

| Alkylating Agent | Base/Reagent | Solvent | Expected Product |

| Iodomethane (CH₃I) | K₂CO₃ | DMF | 5-(Methoxycarbonyl)-1-methyl-1H-pyrrole-3-carboxylic acid |

| Benzyl Bromide (BnBr) | NaH | THF/DMF | 1-Benzyl-5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid |

| Iodoethane (CH₃CH₂I) | KOH | DMSO | 1-Ethyl-5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid |

| 1-Propanol | PPh₃, DEAD | THF | 5-(Methoxycarbonyl)-1-propyl-1H-pyrrole-3-carboxylic acid |

This table presents common N-alkylation strategies applicable to this compound based on established protocols for pyrrole derivatives.

N-acylation introduces an acyl group to the pyrrole nitrogen, typically forming N-acylpyrroles. This transformation further deactivates the pyrrole ring and can serve as a protecting group strategy. The reaction is generally carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. For pyrroles, highly regioselective N-substitution can be achieved with reagents such as benzoyl chloride. organic-chemistry.org Given the presence of the carboxylic acid, care must be taken to avoid side reactions, and protection of the carboxyl group may be necessary prior to N-acylation. Alternatively, specific conditions can be employed to favor N-acylation over O-acylation of the carboxylate.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution preferentially occurring at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex). onlineorganicchemistrytutor.compearson.comslideshare.net However, the two electron-withdrawing substituents on this compound significantly decrease the electron density of the ring, making it much less susceptible to electrophilic attack than unsubstituted pyrrole. pearson.com

Despite this deactivation, electrophilic substitution can still be achieved at the vacant and sterically accessible C2 position using potent electrophilic reagents and forcing conditions. A key example of such a transformation is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.org The electrophile in this reaction, a chloroiminium ion, is reactive enough to attack the deactivated pyrrole ring. chemistrysteps.comchemtube3d.com The reaction proceeds via electrophilic attack at the C2 position, followed by hydrolysis of the resulting iminium salt during workup to yield the corresponding aldehyde.

| Reaction | Reagents | Position of Attack | Expected Product |

| Vilsmeier-Haack Formylation | 1. POCl₃, DMF2. H₂O | C2 | 2-Formyl-5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid |

This table summarizes the Vilsmeier-Haack reaction as a viable electrophilic substitution on the deactivated pyrrole ring of the title compound.

Conversely, nucleophilic aromatic substitution on the pyrrole ring of this molecule is not a favorable process. Such reactions typically require a leaving group (e.g., a halogen) and strong activation by electron-withdrawing groups. The parent compound lacks an appropriate leaving group on the ring, rendering it inert to typical nucleophilic substitution conditions.

Functionalization at Peripheral Pyrrole Ring Positions

Functionalization can also occur at the unoccupied C2 and C4 positions of the pyrrole ring or by modifying the existing carboxyl and ester substituents.

The most direct method for introducing a new substituent onto the pyrrole core is through electrophilic substitution, as detailed in the Vilsmeier-Haack reaction, which targets the C2 position. chemtube3d.com The C4 position is also a potential site for substitution, although it is generally less reactive than the C2 position. The synthesis of related compounds, such as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, demonstrates that the C2 and C4 positions are key sites for introducing substituents to build more complex pyrrole structures. chemicalbook.com

Beyond modifying the ring itself, the peripheral functional groups offer avenues for transformation. The carboxylic acid at C3 and the methyl ester at C5 possess different reactivities. The carboxylic acid can be converted to an ester (esterification), an amide, or an acyl chloride. The methyl ester at C5 can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, potentially allowing for the synthesis of the corresponding pyrrole-3,5-dicarboxylic acid. The relative rates of these transformations would depend heavily on the specific reaction conditions employed. Modern synthetic methods involving photoredox or transition-metal catalysis could potentially enable direct C-H functionalization at the C2 or C4 positions, though specific applications to this substrate are not widely documented. princeton.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxycarbonyl 1h Pyrrole 3 Carboxylic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid, the spectrum is expected to show several key signals. The pyrrole (B145914) ring protons, typically found in the aromatic region, are influenced by the electron-withdrawing nature of the carboxyl and methoxycarbonyl substituents.

The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, especially in a solvent like DMSO-d₆. The two protons on the pyrrole ring (at positions 2 and 4) would appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts are anticipated to be in the aromatic region, influenced by the deshielding effect of the adjacent carbonyl groups. The methyl protons of the methoxycarbonyl group (-OCH₃) would present as a sharp singlet, typically around 3.7-3.9 ppm. The acidic proton of the carboxylic acid (-COOH) would also be a broad singlet at a very downfield position, often above 12 ppm.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | 10.0 - 12.0 | Broad Singlet |

| Pyrrole H -2/4 | 7.0 - 8.0 | Doublet |

| Pyrrole H -4/2 | 7.0 - 8.0 | Doublet |

| OCH ₃ | 3.7 - 3.9 | Singlet |

¹³C NMR Spectroscopic Determination of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. For the target compound, signals for the two carbonyl carbons (from the carboxylic acid and the ester) are expected in the highly deshielded region of the spectrum, typically between 160 and 175 ppm. The four carbon atoms of the pyrrole ring would resonate in the aromatic region, generally between 110 and 140 ppm. The specific shifts of these carbons are influenced by the positions of the electron-withdrawing substituents. The carbon of the methyl group (-OCH₃) is expected to appear significantly upfield, usually in the 50-55 ppm range.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Carboxylic Acid) | 165 - 175 |

| C =O (Ester) | 160 - 170 |

| Pyrrole C -2/3/4/5 | 110 - 140 |

¹⁵N NMR Spectroscopic Probing of Nitrogen Centers

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of nitrogen atoms. For pyrrole and its derivatives, the ¹⁵N chemical shift is sensitive to substitution on the ring. The nitrogen atom in an unsubstituted pyrrole ring typically resonates around -230 ppm relative to nitromethane. The presence of electron-withdrawing groups, such as the methoxycarbonyl and carboxylic acid moieties in the target molecule, is expected to cause a significant downfield shift (to a less negative value). This deshielding effect occurs because these groups pull electron density away from the aromatic ring system, thereby reducing the shielding at the nitrogen nucleus. pherobase.com For pyrroles with strong electron-withdrawing substituents, the ¹⁵N chemical shift can be shifted by tens of ppm compared to the parent pyrrole. cymitquimica.com

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov For this compound, HSQC would definitively link the signals of the two pyrrole ring protons to their corresponding carbon atoms. It would also show a correlation between the methyl protons and the methyl carbon of the ester group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different parts of the molecule. Key expected correlations include:

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (~160-170 ppm).

The pyrrole ring protons showing correlations to neighboring pyrrole carbons and to the carbonyl carbons of the substituents.

The N-H proton potentially showing correlations to the adjacent C-2 and C-5 carbons of the pyrrole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like this, NOESY could confirm spatial proximities, for example, between a proton at the C-4 position and the methyl protons of the ester at the C-5 position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C₇H₇NO₄, which corresponds to an exact mass of approximately 169.0375 g/mol . HRMS analysis would confirm this exact mass with high precision (typically within 5 ppm).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. In the mass spectrum, the molecular ion peak [M]+• or a protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways for this molecule would likely involve the loss of neutral fragments from the functional groups. researchgate.net

Predicted HRMS Fragmentation for this compound:

| Ion | Description |

|---|---|

| [M - •OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |

| [M - H₂O]⁺• | Loss of water from the carboxylic acid group. |

| [M - •COOH]⁺ | Loss of the carboxyl radical. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Pyrrole): A moderate to sharp peak around 3300-3400 cm⁻¹ would indicate the N-H stretch of the pyrrole ring.

C-H Stretches: Aromatic C-H stretches from the pyrrole ring may appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.

C=O Stretches (Carbonyls): Two distinct and strong absorption bands are expected in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The ester C=O stretch is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹.

C-O Stretches: Absorptions corresponding to the C-O single bonds of the carboxylic acid and the ester will be present in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Pyrrole | N-H stretch | 3300 - 3400 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Ester | C=O stretch | 1720 - 1740 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. Although a crystal structure for this compound is not publicly available, analysis of closely related analogues offers significant insights into the likely solid-state conformation and packing of this molecule.

A pertinent example is the structural elucidation of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. The crystallographic data for this analogue reveals key features of the molecular geometry and the supramolecular assembly in the crystalline lattice.

Detailed research findings from the X-ray diffraction study of this analogue show that the pyrrole ring is essentially planar. The two methoxycarbonyl groups are nearly coplanar with the pyrrole ring, with dihedral angles of 3.50(19)° and 6.70(19)°. This planarity suggests a significant degree of electronic delocalization across the molecule.

The crystallographic parameters for this analogue are summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.353(3) |

| b (Å) | 12.012(4) |

| c (Å) | 12.871(4) |

| α (°) | 90 |

| β (°) | 95.389(6) |

| γ (°) | 90 |

| Volume (ų) | 1292.4(4) |

| Z | 4 |

| Radiation type | Mo Kα |

| R-factor | 0.041 |

| wR-factor | 0.118 |

The data from this analogue suggests that this compound would likely exhibit a planar conformation in the solid state, stabilized by resonance. Furthermore, the presence of both a carboxylic acid group and an N-H group strongly implies that its crystal structure would also be dominated by hydrogen bonding. It is highly probable that the carboxylic acid moieties would form dimers via O—H···O interactions, a very robust and common motif in carboxylic acids. Additionally, N—H···O hydrogen bonds, similar to those observed in the analogue, would likely contribute to the formation of a stable, extended network structure. The interplay of these hydrogen bonding interactions would be the primary determinant of the solid-state molecular architecture of this compound.

Computational and Theoretical Investigations of 5 Methoxycarbonyl 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure and Geometry

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule from first principles. These calculations provide a detailed picture of the electron distribution and the preferred three-dimensional structure, which are essential for understanding its chemical behavior.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational efficiency. It is particularly effective for studying the electronic structure and geometry of organic molecules like pyrrole (B145914) derivatives. researchgate.netacs.org DFT calculations are used to determine the most stable arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface.

For a molecule like 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key molecular properties. acs.orgresearchgate.net These include optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Studies on the related pyrrole-2-carboxylic acid show that the pyrrole moiety significantly influences π-electron delocalization, which in turn affects the strength of intermolecular interactions like hydrogen bonding. acs.org

| Parameter | Calculated Value (B3LYP/6-311+G(d)) |

|---|---|

| Total Energy (Hartree) | -436.8 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.1 |

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to DFT and other ab initio methods. ucsb.edu These methods are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. ucsb.eduwikipedia.org They are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. wikipedia.org

Due to their speed, AM1 and PM3 are particularly useful for modeling larger systems or for performing initial, rapid conformational searches before refining the results with more accurate methods like DFT. ucsb.edu While AM1 was parameterized using a small set of atomic data, PM3 was parameterized to reproduce a wider range of molecular properties. ucsb.edu For a molecule like this compound, these methods can provide reasonable initial geometries and estimations of properties like heats of formation, although they are generally less accurate than DFT for detailed electronic structure analysis. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio technique that provides an approximate solution to the Schrödinger equation. gatech.eduinsilicosci.com It is often called a self-consistent field (SCF) method because it iteratively solves for the molecular orbitals and their energies. usp.br The primary approximation in HF theory is that each electron moves in the average field created by all other electrons, which means it does not explicitly account for electron correlation—the instantaneous repulsion between electrons. insilicosci.comlibretexts.org

Despite this limitation, the HF method is crucial for electronic wavefunction analysis. It provides a good first-order description of a multi-electron system, often accounting for about 99% of the total energy. libretexts.org The resulting molecular orbitals from an HF calculation are fundamental to chemistry and serve as the starting point for more advanced methods that do include electron correlation (post-Hartree-Fock methods). For this compound, HF calculations would yield a set of molecular orbitals, orbital energies, and a total electronic energy that, while not quantitatively perfect, provides a robust qualitative picture of the electronic structure. gatech.edu

Conformational Landscape Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org For this compound, the primary sources of conformational flexibility are the rotation of the carboxylic acid and methoxycarbonyl groups relative to the pyrrole ring.

Computational methods can be used to map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). By performing a series of geometry optimizations at fixed dihedral angles, an energetic profile can be constructed. This profile reveals the energy barriers between different conformers and identifies the most stable, lowest-energy structures. Studies on substituted prolines and other heterocycles show that steric and electronic effects of substituents significantly influence the preferred puckering and orientation of side chains. nih.govnih.gov For the title compound, analysis would likely focus on the relative orientations of the C=O bonds of the two functional groups, which could be syn or anti to the N-H bond of the pyrrole ring, leading to several possible low-energy conformers.

| Conformer | Description (Orientation of C=O groups) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | Carboxyl (anti), Methoxycarbonyl (anti) | 0.00 | 75.5 |

| B | Carboxyl (syn), Methoxycarbonyl (anti) | 0.95 | 15.1 |

| C | Carboxyl (anti), Methoxycarbonyl (syn) | 1.20 | 9.0 |

| D | Carboxyl (syn), Methoxycarbonyl (syn) | 2.50 | 0.4 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be determined. This allows for the elucidation of reaction mechanisms, providing insights that are often difficult to obtain experimentally.

For a substituted pyrrole, several reactions could be of interest, such as electrophilic substitution, decarboxylation, or polymerization under acidic conditions. chempedia.infoquimicaorganica.org Theoretical studies on the acid-catalyzed decarboxylation of the related pyrrole-2-carboxylic acid, for instance, have shown that the reaction can proceed through multiple pathways, with the rate-determining step being the formation of a four-membered ring transition state. chempedia.info A similar computational approach for this compound would involve locating the transition state structures for a given reaction, confirming they connect the reactants and products via imaginary frequency calculations, and determining the activation energy barrier, which governs the reaction rate.

Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant application of computational chemistry in structure elucidation. frontiersin.org DFT calculations are widely used to predict ¹H and ¹³C NMR spectra with a high degree of accuracy. github.io The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages.

The process involves first optimizing the molecular geometry and then performing a GIAO calculation, often using a functional like B3LYP or specialized functionals like WP04, and an appropriate basis set. github.ioscispace.com It is also crucial to model the solvent environment, typically using a Polarizable Continuum Model (PCM), as solvent effects can significantly influence chemical shifts. scispace.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. By comparing the predicted spectrum with experimental data, one can confirm or help assign the structure of a molecule. For complex molecules, Boltzmann-averaging the predicted spectra of several low-energy conformers is necessary to obtain an accurate result.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 125.5 | 126.1 | +0.6 |

| C3 | 118.0 | 117.5 | -0.5 |

| C4 | 115.0 | 115.8 | +0.8 |

| C5 | 122.0 | 121.7 | -0.3 |

| Carboxyl C=O | 165.0 | 164.2 | -0.8 |

| Ester C=O | 162.0 | 161.5 | -0.5 |

| Methoxy (B1213986) CH₃ | 52.0 | 52.3 | +0.3 |

Research Applications in Organic Synthesis and Materials Science

Strategic Utility as a Fundamental Building Block for Complex Architectures

There is no specific information available in the surveyed scientific literature demonstrating the use of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid as a fundamental building block in the total synthesis of complex natural products or other intricate molecular architectures. While general methods for the synthesis of substituted pyrroles are abundant, researchgate.netuctm.edusyrris.com the application of this specific di-functionalized pyrrole (B145914) as a key intermediate in multi-step synthetic sequences has not been documented.

Role as a Precursor in the Development of Diverse Heterocyclic Scaffolds

The potential for this compound to serve as a precursor for more complex heterocyclic systems is plausible due to its reactive functional groups. The carboxylic acid and ester moieties could, in principle, be manipulated to construct fused ring systems or undergo condensation reactions to form other heterocyclic rings. bath.ac.ukmdpi.com However, no published studies were identified that specifically utilize this compound for the synthesis of other diverse heterocyclic scaffolds.

Integration into Advanced Organic Materials and Functional Systems

The incorporation of pyrrole-containing molecules into polymers and functional materials is a well-established field, often leveraging the conductive properties of polypyrrole or using the pyrrole unit as a rigid linker in metal-organic frameworks (MOFs). mdpi.comresearchgate.netnih.govyoutube.com The dicarboxylic acid nature of the parent pyrrole-2,4-dicarboxylic acid suggests its potential as a ligand in MOF synthesis. bohrium.com Theoretically, this compound could be used as a monomer in polymerization reactions or as a ligand for the construction of functional materials. Nevertheless, there is a lack of specific reports on its integration into advanced organic materials or functional systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid, and how are reaction conditions optimized?

- Answer : A typical synthesis involves hydrolysis of the corresponding ester derivative. For example, refluxing the ester in a 10% NaOH/EtOH solution followed by acidification with HCl yields the carboxylic acid (83.5% yield) . Optimization includes adjusting reaction time (e.g., overnight reflux) and stoichiometry (e.g., 3 eq. thionyl chloride for amide formation) . Characterization via TLC (petroleum ether/EtOAc 8:2, Rf = 0.18) and NMR (δ 1.80 for -OH, δ 5.05 for methoxycarbonyl) is critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Answer : Purity is assessed using elemental analysis (e.g., NLT 97% purity ) and chromatographic methods (TLC, HPLC). Structural confirmation relies on spectral

- ¹H-NMR : Distinct signals for methoxycarbonyl (δ ~3.7–5.1), pyrrole protons (δ ~6.6–7.4), and carboxylic acid (-OH, δ ~1.80) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (C7H8N2O4, M = 184.15 g/mol) .

Q. What solvents and conditions are recommended for recrystallization or solubility studies?

- Answer : The compound is sparingly soluble in non-polar solvents (e.g., petroleum ether) but dissolves in polar aprotic solvents like DMF or DMSO. Recrystallization is typically performed using EtOAC/hexane mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

- Answer : Contradictions often arise from tautomerism in pyrrole rings or impurities. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- Deuterium exchange experiments (e.g., D2O addition to confirm exchangeable protons) .

- X-ray crystallography for unambiguous structural confirmation, as seen in related pyrrole-carboxylic acid derivatives .

Q. What methodologies are used to study its potential as a CB2 receptor antagonist or anti-inflammatory agent?

- Answer :

- Pharmacological assays : In vitro binding affinity tests (e.g., competitive displacement assays using [³H]-CP-55,940 for CB2 receptors) .

- Docking studies : Molecular modeling to predict interactions with CB2 receptor active sites (e.g., hydrophobic pockets accommodating methoxycarbonyl groups) .

- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, with ulcerogenicity assessments .

Q. How do substituents on the pyrrole ring influence its reactivity and bioactivity?

- Answer :

- Electron-withdrawing groups (e.g., methoxycarbonyl) enhance electrophilic substitution at the 3-position but reduce nucleophilicity .

- Structure-activity relationship (SAR) studies : Methyl or phenyl substitutions at the 1-position increase metabolic stability but may reduce solubility .

- Bioactivity trends : Difluoromethyl analogs show improved antifungal activity, suggesting halogenation enhances target binding .

Methodological Challenges and Solutions

Q. What are the pitfalls in synthesizing carboxamide derivatives from this compound?

- Answer :

- Side reactions : Ester hydrolysis during amide coupling. Mitigation: Use of thionyl chloride to generate acyl chlorides prior to amine addition .

- Low yields : Optimize stoichiometry (1 eq. acid, 3 eq. SOCl2) and solvent choice (toluene for azeotropic water removal) .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Answer :

- Reproducibility checks : Strict adherence to drying protocols (air-drying vs. vacuum) .

- Inter-laboratory validation : Compare data with PubChem or ECHA entries (e.g., mp 150–152°C for related analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.